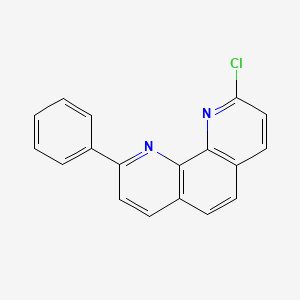

2-Chloro-9-phenyl-1,10-phenanthroline

Description

2-Chloro-9-phenyl-1,10-phenanthroline (CAS: 1937210-90-6) is a substituted 1,10-phenanthroline derivative with the molecular formula C₁₈H₁₁ClN₂ . The compound features a chlorine atom at the 2-position and a phenyl group at the 9-position of the phenanthroline backbone. This structural modification enhances its electronic and steric properties, making it relevant in coordination chemistry, materials science, and biological applications. It is commercially available with 98% purity and is synthesized via substitution reactions, likely involving halogen displacement or cross-coupling methodologies .

Properties

IUPAC Name |

2-chloro-9-phenyl-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2/c19-16-11-9-14-7-6-13-8-10-15(12-4-2-1-3-5-12)20-17(13)18(14)21-16/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEBEWHIVDADAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)Cl)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The Suzuki-Miyaura cross-coupling reaction is the most widely reported method for synthesizing 2-chloro-9-phenyl-1,10-phenanthroline. This approach involves coupling 2,9-dichloro-1,10-phenanthroline with phenylboronic acid in the presence of a palladium catalyst and base. The reaction proceeds via oxidative addition of the palladium catalyst to the dichloro precursor, transmetallation with the boronic acid, and reductive elimination to form the desired product.

Typical Reaction Conditions

Catalyst Screening

Alternative catalysts such as Pd(OAc)₂ with ligands (e.g., XPhos, SIPr) were tested but showed inferior selectivity compared to Pd(PPh₃)₄. The use of Cs₂CO₃ as a base improved yields to 72% in some cases.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) and elevated temperatures (80–95°C) are critical for achieving high conversion rates. Lower temperatures (60°C) reduced side products but extended reaction times.

Table 1: Comparative Yields Under Varied Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | 95 | 83 |

| Pd(OAc)₂/XPhos | Cs₂CO₃ | THF | 80 | 72 |

| PdCl₂ | K₂CO₃ | DMF | 100 | 20 |

Synthesis of 2,9-Dichloro-1,10-phenanthroline Precursor

Chlorination of Phenanthroline Derivatives

The dichloro precursor is synthesized via chlorination of phenanthrolinediones using phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂).

Procedure

Alternative Chlorination Methods

Electrophilic aromatic substitution using Cl₂ gas in the presence of Lewis acids (e.g., FeCl₃) has been reported but is less common due to handling challenges.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

2-Chloro-9-phenyl-1,10-phenanthroline can be synthesized via nucleophilic substitution of 2,9-dichloro-1,10-phenanthroline with phenyl Grignard reagents, though yields are lower (45–50%) compared to cross-coupling.

One-Pot Tandem Reactions

A palladacycle-catalyzed triple Suzuki coupling strategy was explored for analogous phenanthroline derivatives, but scalability remains limited.

Challenges and Practical Considerations

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-phenyl-1,10-phenanthroline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Coordination Reactions: It acts as a ligand, forming complexes with metal ions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol). The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coordination Reactions: Metal salts such as copper(II) chloride or iron(II) sulfate are used to form coordination complexes. These reactions are usually performed in aqueous or alcoholic solutions.

Major Products Formed

Substitution Reactions: Products include 2-amino-9-phenyl-1,10-phenanthroline and 2-thio-9-phenyl-1,10-phenanthroline.

Coordination Reactions: Complexes such as [Cu(2-Chloro-9-phenyl-1,10-phenanthroline)2]Cl2 and [Fe(2-Chloro-9-phenyl-1,10-phenanthroline)3]SO4 are formed.

Scientific Research Applications

Coordination Chemistry

2-Chloro-9-phenyl-1,10-phenanthroline serves as a versatile ligand in coordination chemistry. It forms stable complexes with various metal ions, which exhibit unique electronic and magnetic properties. The ligand's ability to coordinate with metals like copper(II) and iron(II) allows for the development of novel catalysts and materials.

Data Table: Metal Complexes Formed

| Metal Ion | Complex Structure | Properties |

|---|---|---|

| Copper(II) | [Cu(2-Chloro-9-phenyl-1,10-phenanthroline)₂]Cl₂ | Catalytic activity in organic synthesis |

| Iron(II) | [Fe(2-Chloro-9-phenyl-1,10-phenanthroline)₃]SO₄ | Antimicrobial properties |

Research has indicated that the metal complexes of 2-Chloro-9-phenyl-1,10-phenanthroline exhibit promising biological activities. These include antimicrobial and anticancer effects, making them potential candidates for therapeutic applications.

Case Study: Anticancer Activity

A study demonstrated that copper complexes of this compound could intercalate into DNA, disrupting its structure and inhibiting cancer cell proliferation. The mechanism involves binding to DNA through coordination interactions, leading to apoptosis in cancer cells .

Material Science

In material science, 2-Chloro-9-phenyl-1,10-phenanthroline is utilized in developing new materials such as organic light-emitting diodes (OLEDs) and catalysts for organic reactions. Its unique electronic properties make it suitable for applications in electronic devices.

Example: OLED Development

Research has shown that incorporating this compound into OLEDs enhances their efficiency due to improved charge transport properties. This application highlights its significance in advancing display technologies .

Mechanism of Action

The mechanism of action of 2-Chloro-9-phenyl-1,10-phenanthroline largely depends on its role as a ligand in metal complexes. These complexes can interact with biological molecules, such as DNA or proteins, through coordination bonds. The molecular targets and pathways involved include:

DNA Binding: Metal complexes of 2-Chloro-9-phenyl-1,10-phenanthroline can intercalate into DNA, disrupting its structure and function.

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites or metal cofactors.

Comparison with Similar Compounds

Structural and Substituent Variations

Key derivatives of 1,10-phenanthroline differ in substituents at the 2- and 9-positions, significantly altering their properties:

Key Observations :

- Steric Effects : Bulky substituents like phenyl groups (e.g., 2,9-diphenyl) increase steric hindrance, impacting metal coordination and solubility .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl) reduce electron density on the phenanthroline ring, altering redox potentials and ligand-metal charge transfer properties .

Electrochemical and Photophysical Properties

- Luminescence : 2,9-Diphenyl-phenanthroline demonstrates strong blue emission (λₑₘ = 450 nm) in dichloromethane, attributed to extended π-conjugation from phenyl substituents . The target compound’s luminescence profile is yet to be reported but is expected to differ based on substituent electronic effects.

Biological Activity

2-Chloro-9-phenyl-1,10-phenanthroline is a synthetic organic compound that exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Its unique structure, characterized by a phenanthroline backbone with a chlorine atom and a phenyl group, enhances its reactivity and biological interactions. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is CHClN, featuring:

- A phenanthroline core composed of three fused benzene rings.

- A chlorine atom at the 2-position which increases reactivity.

- A phenyl group at the 9-position that alters electronic properties.

The chemical structure can be represented as follows:

The biological activity of 2-Chloro-9-phenyl-1,10-phenanthroline primarily arises from its ability to chelate metal ions, which can affect various biological processes. The following mechanisms have been identified:

- Metal Ion Complexation : The compound forms stable complexes with transition metals, influencing their oxidation states and catalytic activities, which are crucial for various biochemical pathways .

- Antimicrobial Activity : It has shown effectiveness against specific bacterial strains by inhibiting metalloproteins associated with microbial resistance .

- Anticancer Properties : The compound's ability to intercalate with DNA suggests potential anticancer applications by disrupting DNA replication and inducing apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of 2-Chloro-9-phenyl-1,10-phenanthroline was evaluated against various bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 32 µg/mL | Effective against Gram-negative |

| Staphylococcus aureus | 16 µg/mL | Effective against Gram-positive |

| Pseudomonas aeruginosa | 64 µg/mL | Moderate effectiveness |

These findings indicate that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

Anticancer Activity

Research has also highlighted the anticancer potential of 2-Chloro-9-phenyl-1,10-phenanthroline. A study involving human cancer cell lines demonstrated:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa (cervical cancer) | 5 | High cytotoxicity |

| MCF-7 (breast cancer) | 10 | Moderate cytotoxicity |

| A549 (lung cancer) | 8 | High cytotoxicity |

The compound exhibited potent cytotoxic effects, especially against HeLa cells, suggesting its potential as an anticancer agent .

Case Studies

Several case studies have explored the biological applications of 2-Chloro-9-phenyl-1,10-phenanthroline:

- Study on Antimicrobial Resistance : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, a common pathogen associated with infections resistant to standard treatments .

- Cancer Cell Apoptosis Induction : Research indicated that treatment with 2-Chloro-9-phenyl-1,10-phenanthroline led to increased levels of caspase enzymes in cancer cells, promoting apoptosis and reducing tumor growth in animal models .

Q & A

Q. What are the optimized synthetic routes for preparing 2-chloro-9-phenyl-1,10-phenanthroline and its derivatives?

The synthesis of 2-chloro-9-phenyl-1,10-phenanthroline derivatives typically involves substitution reactions on a dichloro-phenanthroline precursor. For example, 2,9-dichloro-1,10-phenanthroline (CAS 29176-55-4) can be synthesized via chlorination of 1,10-phenanthroline using phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂), yielding ~65% after recrystallization . Substitution with phenyl groups is achieved via Suzuki-Miyaura coupling, where aryl boronic acids react with dichloro-phenanthroline under palladium catalysis. However, yields for such coupling reactions vary (10–17% for bimacrocyclic products), necessitating optimization of catalyst loading, solvent (e.g., toluene/DMF), and temperature .

Q. How can researchers characterize the purity and structural integrity of 2-chloro-9-phenyl-1,10-phenanthroline?

Key characterization methods include:

- Mass spectrometry (MS): Fragmentation patterns (e.g., loss of chloride ions) confirm substituent positions. For example, 4,7-dichloro derivatives show sequential Cl⁻ loss, while brominated analogs prioritize Br⁻ elimination .

- NMR spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton shifts for phenyl groups). 207Pb NMR is used in lead(II) coordination studies .

- X-ray crystallography: Resolves coordination geometry in metal complexes (e.g., hemidirected vs. holodirected Pb(II) coordination) .

Q. What solvent systems and reaction conditions favor substitution reactions at the 2- and 9-positions of phenanthroline?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution with amines or aryl groups. For example, reactions with pyrrolidine or phenothiazine in DMF at 80–100°C achieve yields up to 96% for 4,7-di(phenothiazin-10-yl) derivatives . Steric hindrance from methyl or phenyl substituents reduces reactivity, requiring longer reaction times or elevated temperatures .

Advanced Research Questions

Q. How do electronic and steric effects of 2-chloro-9-phenyl substituents influence coordination chemistry?

The chloro group acts as a weak-field ligand, while the phenyl ring introduces steric bulk, affecting metal-ligand bond lengths and redox potentials. For example:

- In Pb(II) complexes , the chloro-phenyl substitution stabilizes hemidirected geometries with distorted octahedral coordination, as shown by X-ray crystallography .

- Cu(I) complexes with 2,9-disubstituted phenanthrolines exhibit flattened D2d geometries, altering photophysical properties (e.g., emission lifetimes) due to reduced π-backbonding .

Q. What methodologies resolve contradictions in reported electrochemical properties of phenanthroline derivatives?

Electrochemical studies (cyclic voltammetry, differential pulse voltammetry) must control solvent (e.g., CH₃CN vs. DCM), supporting electrolyte (e.g., TBAPF₆), and scan rates. For instance, oxidation of 2,9-dimethyl-phenanthroline (neocuproine) in acidic media produces distinct products (e.g., quinone vs. epoxide derivatives), highlighting pH-dependent selectivity . Contradictions in redox potentials often stem from variations in substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃) .

Q. How can computational modeling complement experimental data in designing phenanthroline-based ligands?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and metal-binding affinity. For example, N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline shows high selectivity for Pu(IV)/Am(III) due to optimized ligand cavity size and charge distribution, validated by experimental extraction efficiencies (>95%) .

Q. What strategies improve the low yields of Suzuki coupling reactions for phenyl-substituted phenanthrolines?

- Catalyst optimization: Use Pd(PPh₃)₄ with bulky phosphine ligands to reduce steric hindrance.

- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min at 120°C vs. 24 h conventional heating) .

- Pre-functionalized intermediates: Pre-install directing groups (e.g., boronate esters) to enhance regioselectivity .

Methodological Considerations

Q. How to analyze competing reaction pathways in the functionalization of 2-chloro-9-phenyl-1,10-phenanthroline?

- Mechanistic probes: Isotopic labeling (e.g., ²H/¹³C) tracks substitution vs. elimination pathways.

- Kinetic studies: Monitor intermediates via in situ FTIR or HPLC-MS to identify rate-determining steps .

Q. What are the limitations of mass spectrometry in characterizing halogenated phenanthrolines?

Halogen loss (Cl/Br) during ionization complicates molecular ion detection. Use soft ionization techniques (e.g., ESI-MS) or high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.